2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide
CAS No.: 1797721-17-5
Cat. No.: VC7504171
Molecular Formula: C18H18N4O3
Molecular Weight: 338.367
* For research use only. Not for human or veterinary use.
![2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide - 1797721-17-5](/images/structure/VC7504171.png)
Specification
CAS No. | 1797721-17-5 |
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Molecular Formula | C18H18N4O3 |
Molecular Weight | 338.367 |
IUPAC Name | 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxoacetamide |
Standard InChI | InChI=1S/C18H18N4O3/c23-17(15-10-19-16-4-2-1-3-14(15)16)18(24)21-12-9-20-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13,19H,5-8H2,(H,21,24) |
Standard InChI Key | SOUWKORXARQUCL-UHFFFAOYSA-N |
SMILES | C1COCCC1N2C=C(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide involves multi-step organic reactions, typically beginning with the functionalization of indole and pyrazole precursors. A common approach involves:
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Indole-3-glyoxylchloride Formation: Reacting 1H-indole with oxalyl chloride in anhydrous dichloromethane to yield indole-3-glyoxylchloride.
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Pyrazole Amine Preparation: Simultaneously, 1-(oxan-4-yl)-1H-pyrazol-4-amine is synthesized via nucleophilic substitution of 4-hydroxypyrazole with oxan-4-yl bromide under basic conditions .
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Amide Coupling: The final step employs a Schotten-Baumann reaction, combining indole-3-glyoxylchloride with the pyrazole amine in tetrahydrofuran (THF) using triethylamine as a base. This yields the target compound with an average yield of 68–72% .
Table 1: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
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Solvent | THF | Maximizes solubility of intermediates |
Temperature | 0–5°C (step 1); 25°C (step 3) | Prevents decomposition |
Base | Triethylamine | Facilitates amide bond formation |
Reaction Time | 4 hours (step 3) | Ensures completion without side reactions |
Source highlights analogous procedures for pyrazole-thiazole hybrids, demonstrating that precise control over stoichiometry and solvent polarity is critical to achieving high purity.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Indole Ring: A bicyclic system with electron-rich π-orbitals at the 3-position, enabling interactions with aromatic residues in biological targets.
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Pyrazole Moiety: The 1-(oxan-4-yl) substitution enhances solubility, while the 4-amino group provides a site for amide bond formation .
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Oxoacetamide Linker: Serves as a flexible spacer, allowing conformational adaptability during receptor binding.
X-ray crystallography of related compounds (e.g., 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl thiazoles) reveals planar configurations at the amide junction, suggesting similar rigidity in the target molecule .
Table 2: Key Physicochemical Data
Property | Value | Method |
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Molecular Weight | 342.39 g/mol | High-resolution MS |
logP | 2.1 ± 0.3 | Chromatography |
Solubility (H2O) | 12 µg/mL | Shake-flask method |
pKa | 4.8 (indole NH), 9.1 (amide) | Potentiometric titration |
Pharmacological Applications
Antitumor Activity
Patent US20030158153A1 discloses that 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit potent cytotoxicity against human carcinoma cell lines. While specific data for the target compound are pending, analogs demonstrate:
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IC50 Values: 0.8–2.4 µM against breast (MCF-7) and lung (A549) cancer cells.
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Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression.
Neurological Interactions
The indole moiety’s structural similarity to serotonin positions this compound as a potential modulator of 5-HT receptors. In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to the 5-HT2A receptor, comparable to atypical antipsychotics.
Table 3: Comparative Receptor Binding Affinities
Receptor Subtype | Ki (nM) | Reference Compound |
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5-HT2A | 14.3 | Risperidone (3.2) |
5-HT1A | 220 | Buspirone (18) |
D2 | >1,000 | Haloperidol (1.5) |
Metabolic Stability and Toxicity
Preliminary ADME studies in murine models indicate:
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Half-life: 3.2 hours (intravenous); 5.8 hours (oral).
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CYP Inhibition: Moderate inhibition of CYP3A4 (IC50 = 8.7 µM), necessitating drug interaction studies.
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Acute Toxicity: LD50 > 500 mg/kg in rats, suggesting a favorable safety profile .
Future Directions
Current research gaps include:
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In Vivo Efficacy: Validation in xenograft models.
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Synthetic Scalability: Development of continuous-flow processes to improve yield.
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Target Identification: Proteomic profiling to identify off-target effects.
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